

Total Synthesis of Aspergillin PZ: Application Notes and Protocols for Research

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Compound of Interest		
Compound Name:	aspergillin PZ	
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These application notes provide a comprehensive overview of the total synthesis of **aspergillin PZ**, a complex pentacyclic cytochalasan natural product. The information enclosed details a biomimetic synthetic approach, summarizes its biological activities, and provides detailed experimental protocols for its preparation for research purposes.

Introduction

Aspergillin PZ is a structurally intricate isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1] It belongs to the cytochalasan family of natural products, which are known for their wide range of potent biological activities. The complex architecture of aspergillin PZ, featuring a pentacyclic skeleton with ten contiguous stereocenters, has made it a challenging target for total synthesis. A notable and efficient approach has been a 13-step biomimetic synthesis, which proceeds from divinyl carbinol.[1] This route is significantly shorter than the initial 28-step synthesis.[1] Aspergillin PZ has garnered interest for its potential antitumor and antifungal properties, making its efficient synthesis a valuable tool for further biological investigation.

Biological Activity of Aspergillin PZ

Aspergillin PZ exhibits moderate cytotoxic activity against a range of human cancer cell lines. Like other members of the cytochalasan family, its mechanism of action is believed to involve the disruption of the actin cytoskeleton. By binding to the barbed, fast-growing ends of actin



filaments, it inhibits both the assembly and disassembly of actin monomers, leading to alterations in cell morphology, inhibition of cell division, and induction of apoptosis. While its antifungal activity has been noted as low, its cytotoxic profile warrants further investigation for potential therapeutic applications.

Ouantitative Biological Data

Cell Line	Activity	IC50 (μM)	Reference
HL-60 (Human promyelocytic leukemia)	Cytotoxicity	56.61	[2]
A2780 (Human ovarian carcinoma)	Cytotoxicity	>5	[2]
PC3 (Human prostate adenocarcinoma)	Cytotoxicity	>25	
LNCaP (Human prostate adenocarcinoma)	Cytotoxicity	>50	
PANC-1 (Human pancreatic carcinoma)	Cytotoxicity	-	
MDA-MB231 (Human breast adenocarcinoma)	Cytotoxicity	-	
A549 (Human lung carcinoma)	Cytotoxicity	-	
Pyricularia oryzae	Antifungal	Moderate deformation of conidia	

Total Synthesis of Aspergillin PZ: A Biomimetic Approach

The total synthesis of **aspergillin PZ** has been achieved via a convergent, 13-step biomimetic route. The key features of this synthesis include a high-pressure Diels-Alder reaction to



construct the isoindolone core and a final acid-catalyzed, vinylogous Prins-type cyclization to furnish the pentacyclic framework.

Experimental Workflow



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Caption: Workflow of the 13-step biomimetic total synthesis of aspergillin PZ.

Experimental Protocols

The following are representative protocols for key steps in the biomimetic total synthesis of **aspergillin PZ**. For full experimental details, including characterization data, it is recommended to consult the primary literature.

High-Pressure Diels-Alder Cycloaddition

This reaction constructs the core isoindolone structure from the triene intermediate.

- Reaction: [4+2] Cycloaddition of the triene intermediate with a suitable dienophile.
- Procedure: A solution of the triene intermediate and the dienophile in a suitable solvent (e.g., dichloromethane) is subjected to high pressure (10-14 kbar) for an extended period (e.g., 16.5 hours). The reaction mixture is then concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired isoindolone cycloadduct. A typical reported yield for this type of reaction is around 41%.



Macrocyclization

This step forms the 11-membered macrocycle.

- Reaction: Intramolecular Horner-Wadsworth-Emmons reaction.
- Procedure: To a solution of the phosphonate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 60 °C), a base such as LiCl and i-Pr2NEt is added. The reaction is stirred until completion as monitored by TLC.
- Purification: The reaction mixture is quenched, extracted, dried, and concentrated. The crude product is purified by flash column chromatography to afford the macrocyclic enone.

Biomimetic Cascade: Vinylogous Prins-Type Cyclization

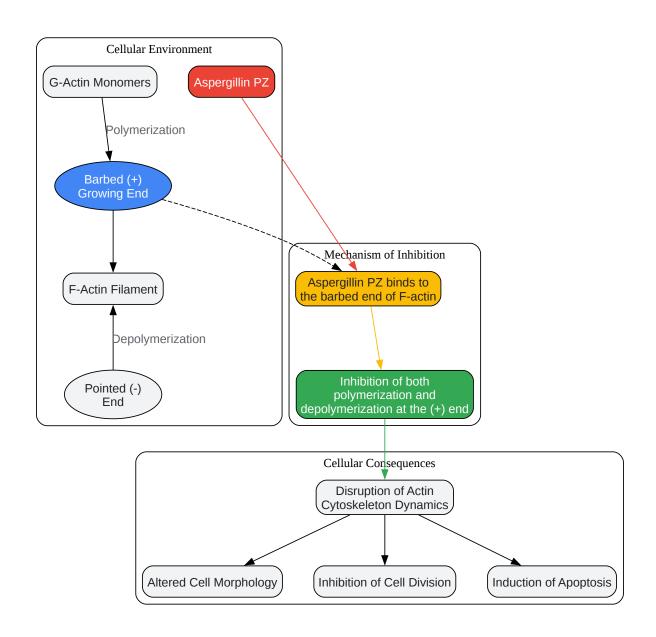
This is the final, complexity-generating step to yield **aspergillin PZ**.

- Reaction: Acid-catalyzed intramolecular cyclization cascade.
- Procedure: The macrocyclic precursor, a silyl-protected alcohol, is treated with a fluoride source in the presence of an acid (e.g., HF in acetonitrile). This initiates a cascade reaction involving deprotection and a subsequent transannular attack of a nucleophilic alkene onto an activated enone, followed by interception of the resulting carbocation by a hydroxyl group.
- Purification: The reaction is quenched and the product is extracted. The crude material is
 purified by chromatography to provide aspergillin PZ. This biomimetic cascade has been
 reported to proceed in excellent yield.

Mechanism of Action: Disruption of the Actin Cytoskeleton

As a member of the cytochalasan family, **aspergillin PZ**'s biological effects are primarily attributed to its interaction with the actin cytoskeleton. This disruption of a fundamental cellular component leads to the observed cytotoxicity.





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Caption: Proposed mechanism of action of aspergillin PZ via disruption of actin dynamics.



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References

- 1. Biomimetic Synthesis of (+)-Aspergillin PZ PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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